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Compound of Interest

8-Bromoimidazo[1,2-a]pyridine-2-
Compound Name: o
carboxylic acid

Cat. No.: B1373564

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoimidazo[1,2-
a]pyridine-2-carboxylic Acid

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized
as a "privileged structure” due to its prevalence in a wide array of pharmacologically active
compounds.[1][2] This guide provides a detailed examination of a key derivative, 8-
Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-45-5), a versatile building
block for drug discovery and chemical biology.[3] We will dissect its core physicochemical
properties, analytical characterization, and synthetic considerations, offering field-proven
insights for researchers, scientists, and drug development professionals. The narrative is
structured to explain not just the "what" but the "why," grounding technical data in practical
applications.

Molecular Identity and Structural Attributes

Understanding the fundamental structure of a compound is the first step in predicting its
behavior. 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a bicyclic heteroaromatic
system featuring a bromine atom at the C8 position and a carboxylic acid at the C2 position.
These functional groups are critical determinants of its reactivity, solubility, and potential for
biological interactions.
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Identifier Value Source
CAS Number 1026201-45-5 [3]14]15]
Molecular Formula CsHsBrN20:2 416171
Molecular Weight 241.04 g/mol [7]

8-bromoimidazo[1,2-a]pyridine-
IUPAC Name ) ) [5]
2-carboxylic acid

C1=CN2C=C(N=C2C(=C1)Br)
SMILES [6]
C(=0)0

OREYKECANVXONJ-
InChliKey [51[6]
UHFFFAOYSA-N

Physical Form Solid [5]

Core Physicochemical Properties: A Quantitative
Overview

The physicochemical profile of a molecule governs its absorption, distribution, metabolism, and
excretion (ADME) properties, which are critical in drug development.
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Significance in Drug

Property Predicted/Observed Value )
Discovery
Indicates moderate lipophilicity,
suggesting a balance between
XlogP 2.3

aqueous solubility and cell

membrane permeability.[6]

The acidic carboxylic acid

) ] allows for salt formation to
) ~2-4 (Carboxylic Acid), ~4-5 N )
pKa (Predicted) o ) enhance solubility. The basic
(Pyridine Nitrogen) ) ) o
nitrogen can influence binding

and solubility.

Influences solubility and

potential for specific

Hydrogen Bond Donors 1 (from COOH) ) ) o ]
interactions with biological
targets.

Contributes to solubility and

Hydrogen Bond Acceptors 3 (from N, C=0, OH) o o
target binding affinity.

Storage Temperature 2-8°C, Protected from light [5]

Lipophilicity and Solubility

The predicted XlogP value of 2.3 suggests that 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic
acid is moderately lipophilic.[6] This is a favorable characteristic in drug design, as it often
correlates with good oral absorption and the ability to cross cellular membranes.

o Expert Insight: While the core heterocyclic system is lipophilic, the carboxylic acid moiety
provides a handle for aqueous solubility. The compound is expected to be poorly soluble in
neutral water but readily soluble in basic aqueous solutions (e.g., sodium bicarbonate) due to
the formation of the carboxylate salt. For organic chemistry applications, it is typically soluble
in polar aprotic solvents like DMSO and DMF, as well as alcohols like methanol.

Acidity and Basicity (pKa)
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No experimental pKa values are available in the reviewed literature. However, we can infer its

acid-base properties from its structure:

» Acidic Center: The carboxylic acid group is the primary acidic site, with an estimated pKa in
the range of 2-4, typical for aromatic carboxylic acids.

e Basic Center: The pyridine-like nitrogen atom (N1) is the most basic site in the ring system.
Its basicity is reduced by the electron-fused imidazole ring. The electron-withdrawing effect
of the bromine at C8 further decreases the basicity of the ring system.[8]

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of any research

compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive method for confirming molecular
weight and formula. Predicted collision cross-section (CCS) values are valuable for
identification in advanced LC-MS workflows like ion mobility-mass spectrometry.

Table of Predicted Mass Spectrometry Adducts

Adduct mlz
[M+H]+ 240.96073
[M+Na]* 262.94267
[M-H]~ 238.94617
[M+NHa]* 257.98727

Data sourced from PubChemLite prediction.[6]

Spectroscopic Profile

While specific spectra are proprietary to suppliers, a typical analysis would reveal:
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» 'H NMR: Signals corresponding to the protons on the imidazopyridine core, with
characteristic shifts for aromatic protons. A broad singlet for the carboxylic acid proton would
be expected far downfield (>10 ppm), which would be exchangeable with D20.

e 13C NMR: Resonances for the eight carbon atoms, including the carbonyl carbon of the
carboxylic acid (~160-170 ppm) and carbons bearing the bromine and nitrogen atoms.

e Infrared (IR) Spectroscopy: Characteristic absorption bands including a broad O-H stretch
(~2500-3300 cm™1) and a strong C=0 stretch (~1700 cm~?) from the carboxylic acid group.

Synthesis and Chemical Reactivity

This compound is not only a subject of study but also a starting material for more complex
molecules. Understanding its synthesis and reactivity is key to its application.

Representative Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine core is a classic and robust reaction in heterocyclic
chemistry. It typically involves the cyclocondensation of a 2-aminopyridine derivative with an a-
halocarbonyl compound.[1][9] For the title compound, a plausible route is the reaction of 3-
bromo-2-aminopyridine with bromopyruvic acid.
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Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: General Procedure for Synthesis
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This protocol is a representative methodology based on established literature procedures for

analogous compounds and must be adapted and optimized.

Reaction Setup: To a solution of 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such
as anhydrous ethanol (10 mL/mmol), add bromopyruvic acid (1.05 eq).

Cyclization: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the
starting material is consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect
the solid by filtration. If not, reduce the solvent volume under reduced pressure.

Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure
product.

Validation: Confirm the structure and purity of the final compound using *H NMR, 3C NMR,
and HRMS.

Key Reactive Sites for Further Functionalization

The true value of this compound lies in its potential for diversification.

Carboxylic Acid (C2): This group is a versatile handle for forming amides, esters, or other
acid derivatives. Amide coupling reactions are fundamental in drug discovery for exploring
structure-activity relationships.

Bromo Group (C8): The bromine atom is primed for transition metal-catalyzed cross-coupling
reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.[8] This allows for the
introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, dramatically
expanding the accessible chemical space.

Role in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine scaffold is present in numerous approved drugs and clinical

candidates. Its derivatives have demonstrated a vast range of biological activities, including

anticancer, antimycobacterial, and anti-inflammatory properties.[1][8][10][11]
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Chemical Diversification
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Caption: Strategic role of the title compound in drug discovery workflows.

8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid serves as an ideal starting point for
generating libraries of novel compounds. The orthogonal reactivity of the carboxylic acid and
the bromo group allows for sequential and selective modification, enabling a systematic
exploration of the chemical space around this privileged scaffold.

Conclusion

8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is more than just a chemical; it is a
strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical
properties, characterized by moderate lipophilicity and dual reactive sites, make it an
exceptionally valuable building block. This guide provides the foundational knowledge required
for scientists to confidently incorporate this compound into their research, accelerating the
discovery of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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